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Esculentin-1ISa

Antimicrobial peptide Minimum inhibitory concentration Gram‑negative bacteria

Esculentin-1ISa is a 46‑amino‑acid cationic antimicrobial peptide (AMP) belonging to the esculentin‑1 family, originally isolated from the skin secretions of the endangered Japanese frog Odorrana ishikawae. The peptide contains a C‑terminal cyclic heptapeptide domain stabilized by a disulfide bond between Cys40 and Cys46 and displays broad‑spectrum growth inhibition against Gram‑negative bacteria, Gram‑positive bacteria including methicillin‑resistant Staphylococcus aureus (MRSA), and the yeast Candida albicans.

Molecular Formula
Molecular Weight
Cat. No. B1576694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEsculentin-1ISa
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Esculentin-1ISa: A 46-Residue Cyclic Antimicrobial Peptide from Odorrana ishikawae for Anti-Infective Research


Esculentin-1ISa is a 46‑amino‑acid cationic antimicrobial peptide (AMP) belonging to the esculentin‑1 family, originally isolated from the skin secretions of the endangered Japanese frog Odorrana ishikawae [1]. The peptide contains a C‑terminal cyclic heptapeptide domain stabilized by a disulfide bond between Cys40 and Cys46 and displays broad‑spectrum growth inhibition against Gram‑negative bacteria, Gram‑positive bacteria including methicillin‑resistant Staphylococcus aureus (MRSA), and the yeast Candida albicans [2]. Its primary sequence and antimicrobial profile were established alongside eight other AMPs from the same species, providing a unique intra‑species comparative framework [1].

Why Esculentin-1ISa Cannot Be Simply Replaced by Esculentin-1ISb or Other In-Class Peptides


Although esculentin‑1ISb shares the same species origin, peptide length (46 residues), and disulfide‑bonded cyclic architecture as esculentin‑1ISa, the two peptides differ at 11 amino acid positions—most critically at the N‑terminus (Gly1 vs. Arg1)—resulting in distinct physicochemical properties, predicted in vivo half‑lives, and antimicrobial potency spectra [1]. Similarly, esculentin‑2ISa, palustrin‑2ISa, and brevinin‑2ISa from the same O. ishikawae source exhibit different chain lengths, net charges, and target‑organism profiles [2]. Generic substitution therefore risks altering experimental outcomes in potency, stability, and selectivity, as established in the quantitative evidence below.

Esculentin-1ISa Evidence Guide: Head-to-Head MIC and Stability Data Against Closest Analogs


Anti‑E. coli Potency: Esculentin‑1ISa vs. Esculentin‑1ISb and Other Co‑Isolated Peptides

Against Escherichia coli, esculentin‑1ISa exhibits an MIC of 6.3 µM [1]. Its closest analog, esculentin‑1ISb, is 2‑fold more potent (MIC 3.1 µM) in the same broth microdilution assay [2]. However, esculentin‑1ISa is 8‑fold more potent than brevinin‑2ISa (MIC 50 µM) and 16‑fold more potent than palustrin‑2ISa (MIC 100 µM) against the same strain [3][4]. This places esculentin‑1ISa as the second most potent anti‑E. coli peptide among the nine O. ishikawae AMPs, outperforming esculentin‑2ISa (MIC 12.5 µM) by 2‑fold [5].

Antimicrobial peptide Minimum inhibitory concentration Gram‑negative bacteria

Anti‑MRSA and Anti‑B. subtilis Potency: Comparative MIC Values

Against methicillin‑resistant Staphylococcus aureus (MRSA), esculentin‑1ISa shows an MIC of 25 µM, identical to esculentin‑2ISa but 2‑fold weaker than esculentin‑1ISb (MIC 12.5 µM) [1][2]. Against Bacillus subtilis, esculentin‑1ISa again records an MIC of 25 µM, while esculentin‑1ISb and palustrin‑2ISa are 2‑fold more potent at 12.5 µM; esculentin‑2ISa is 4‑fold more potent (6.3 µM) [3][4]. These data highlight that esculentin‑1ISa consistently occupies a moderate potency tier across Gram‑positive targets, distinct from both the more potent esculentin‑1ISb and the more variable esculentin‑2ISa.

MRSA Gram‑positive bacteria Antimicrobial resistance

Predicted In Vivo Half‑Life: Esculentin‑1ISa vs. Esculentin‑1ISb

Esculentin‑1ISa carries an N‑terminal glycine (Gly1), which confers a predicted mammalian half‑life of 30 hours, compared to only 1 hour for esculentin‑1ISb, whose N‑terminal arginine (Arg1) targets it for rapid degradation via the N‑end rule pathway [1][2]. The predicted yeast and E. coli half‑lives differ even more dramatically: >20 h and >10 h for esculentin‑1ISa versus 2 min and 2 min, respectively, for esculentin‑1ISb. These predictions, while based on the N‑end rule model, have not yet been experimentally validated for these specific peptides; no direct pharmacokinetic study comparing the two has been published.

Peptide stability Half‑life N‑end rule

Physicochemical Property Differentiation: Net Charge and Hydrophobicity

Esculentin‑1ISa has a computed net charge of +5, a Boman index (protein‑binding potential) of −26.24 kcal/mol, and a hydrophobicity of 0.222 [1]. In contrast, esculentin‑1ISb carries a net charge of +6, a Boman index of −39.28 kcal/mol, and a hydrophobicity of 0.176 [2]. The lower positive charge and higher hydrophobicity of esculentin‑1ISa predict different membrane‑interaction kinetics and may influence selectivity between bacterial and eukaryotic membranes, although direct comparative hemolysis or cytotoxicity data are not yet available for these two peptides.

Peptide physicochemical properties Net charge Hydrophobicity

Esculentin-1ISa: Recommended Research and Industrial Application Scenarios


In Vivo Gram‑Negative Infection Models Requiring Extended Peptide Half‑Life

Esculentin‑1ISa’s predicted 30‑hour mammalian half‑life—30‑fold longer than esculentin‑1ISb—makes it the preferred esculentin‑1 peptide for murine or other mammalian infection models where sustained systemic exposure is required [1]. Its anti‑E. coli MIC of 6.3 µM provides sufficient potency for proof‑of‑concept studies targeting Enterobacteriaceae while the extended half‑life may reduce the need for continuous infusion or frequent bolus dosing.

Structure‑Activity Relationship (SAR) Studies on Amphibian AMPs

The 11‑residue sequence divergence between esculentin‑1ISa and esculentin‑1ISb, coupled with their fully characterized parallel MIC profiles against five microorganisms, provides a natural mutagenesis dataset for SAR analysis [1][2]. Researchers can use the two peptides to dissect the contribution of individual residue substitutions—particularly the Gly1→Arg1 switch—to antimicrobial potency, half‑life, and membrane selectivity.

Gram‑Positive vs. Gram‑Negative Selectivity Profiling Panels

With an MIC of 6.3 µM against E. coli and 25 µM against MRSA and B. subtilis, esculentin‑1ISa displays a Gram‑negative preference that contrasts with esculentin‑1ISb’s more balanced profile and esculentin‑2ISa’s Gram‑positive bias (B. subtilis MIC 6.3 µM) [2][3]. Incorporating esculentin‑1ISa into selectivity screening panels enables researchers to identify peptides with tailored pathogen‑class specificity.

Benchmarking Novel Synthetic AMPs Against a Well‑Characterized Natural Template

As one of nine peptides fully characterized from a single species in a single study, esculentin‑1ISa offers a reproducible benchmark with published MIC values, sequence, and predicted physicochemical properties [1]. Synthetic peptide chemists and computational AMP designers can use it as a reference standard when validating novel designed or modified peptides under identical assay conditions.

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